molecular formula C16H18ClN5S B12940155 6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine CAS No. 92961-96-1

6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine

Cat. No.: B12940155
CAS No.: 92961-96-1
M. Wt: 347.9 g/mol
InChI Key: ZKOICSACMUVLOK-UHFFFAOYSA-N
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Description

6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a 4-chlorobenzylthio group attached to the purine ring, along with an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and 9-isobutyl-9H-purine-2-amine.

    Thioether Formation: The key step involves the formation of the thioether linkage. This is achieved by reacting 4-chlorobenzyl chloride with a thiol derivative of the purine compound under basic conditions, such as using sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the chlorobenzyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Dechlorinated purine derivatives

    Substitution: Various substituted purine derivatives depending on the nucleophile used

Scientific Research Applications

6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving purine metabolism.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase.

    Pathways Involved: By inhibiting these enzymes, the compound can modulate the levels of purine nucleotides and nucleosides, affecting cellular processes such as DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine is unique due to the presence of the 4-chlorobenzylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific interactions with molecular targets.

Properties

CAS No.

92961-96-1

Molecular Formula

C16H18ClN5S

Molecular Weight

347.9 g/mol

IUPAC Name

6-[(4-chlorophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine

InChI

InChI=1S/C16H18ClN5S/c1-10(2)7-22-9-19-13-14(22)20-16(18)21-15(13)23-8-11-3-5-12(17)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H2,18,20,21)

InChI Key

ZKOICSACMUVLOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)Cl)N

Origin of Product

United States

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